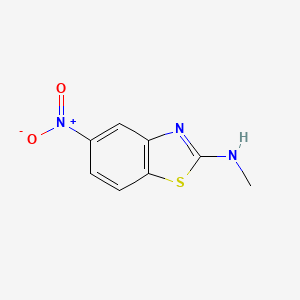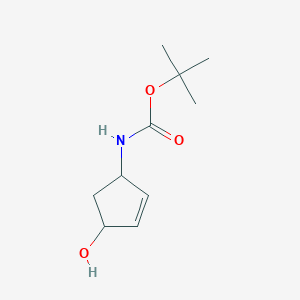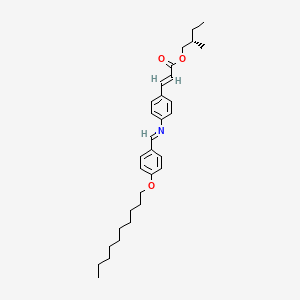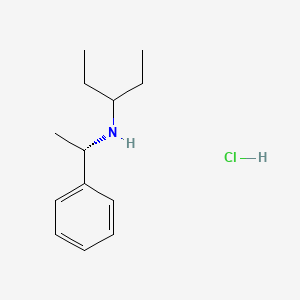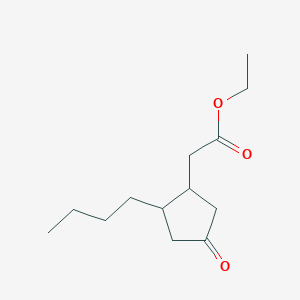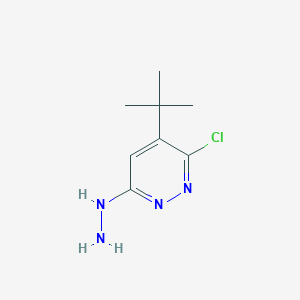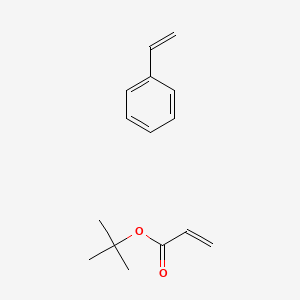
Tert-butyl prop-2-enoate;styrene
Overview
Description
“Tert-butyl prop-2-enoate;styrene” seems to refer to a combination of two compounds: Tert-butyl prop-2-enoate (also known as Butyl acrylate) and Styrene . Butyl acrylate is an organic compound with the formula C4H9O2CCH=CH2, a colorless liquid, and the butyl ester of acrylic acid . It is used commercially on a large scale as a precursor to poly (butyl acrylate) . Styrene is a derivative of benzene (C6H5CH=CH2) and is an important compound in the plastics industry .
Synthesis Analysis
Butyl acrylate can be produced by the acid-catalyzed esterification of acrylic acid with butanol . It polymerizes easily, therefore, commercial preparations contain polymerization inhibitors such as hydroquinone, phenothiazine, or hydroquinone ethyl ether .
Molecular Structure Analysis
The molecular structure of butyl acrylate consists of a vinyl group (two carbon atoms double-bonded to each other) directly attached to the carbonyl carbon of the ester group . This makes acrylates bifunctional in nature: the vinyl group is susceptible to polymerization, and the carbonyl group carries myriad functionality using alcohols or amines .
Chemical Reactions Analysis
Butyl acrylate is known to polymerize easily, especially in the presence of initiators . The polymerization of butyl acrylate is a strong exothermic reaction . The thermal reactions and decomposition characteristics of tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC), which is commonly used as a polymerization initiator, have been studied .
Physical And Chemical Properties Analysis
Butyl acrylate is a colorless liquid with a strong, fruity odor . It has a density of 0.89 g/mL at 20°C, a melting point of -64 °C, and a boiling point of 145 °C . It is soluble in ethanol, ethyl ether, acetone, and carbon tetrachloride, but only slightly soluble in water (0.1% at 20°C) .
Scientific Research Applications
Tert-Butyl Prop-2-enoate (Butyl Acrylate)
- Polymerization and Copolymers:
- Butyl acrylate serves as a monomer in the production of poly(tert-butyl acrylate) polymers. These polymers find applications in coatings, adhesives, and sealants due to their flexibility and toughness .
- It also participates in the synthesis of poly(acrylic acid) polyelectrolyte brushes , which have applications in controlled drug delivery and surface modification .
- Butyl acrylate contributes to the formulation of water-based paints and coatings . Its properties enhance film formation, adhesion, and durability .
- Butyl acrylate is used in cosmetic formulations such as nail polishes and hair sprays due to its film-forming properties .
- Butyl acrylate-based hydrogels exhibit super-absorbency . These materials find applications in diapers, wound dressings, and agriculture .
Styrene
- Polystyrene (PS): Rubber Modification:
- Styrene is copolymerized with butadiene to create styrene-butadiene rubber (SBR) . SBR is used in tires, footwear, and conveyor belts .
- Styrene can be copolymerized with acrylic monomers (e.g., butyl acrylate) to form styrene-acrylic copolymers . These find applications in paints, adhesives, and coatings .
- Styrene is blended with other polymers (e.g., acrylonitrile-butadiene-styrene, ABS) to enhance mechanical properties and impact resistance .
Mechanism of Action
Target of Action
Tert-butyl prop-2-enoate;styrene, also known as Tert-butyl acrylate and Styrene, is a compound that interacts with various targets. For instance, Tert-butyl acrylate has been found to interact with enzymes such as Ribonuclease pancreatic, Triosephosphate isomerase, Methionine aminopeptidase 2, Biphenyl-2,3-diol 1,2-dioxygenase, and Calmodulin . These enzymes play crucial roles in various biological processes, including protein synthesis, glucose metabolism, and signal transduction .
Mode of Action
The compound’s mode of action involves the interaction with its targets, leading to changes in their activity. For example, Calmodulin mediates the control of a large number of enzymes, ion channels, aquaporins, and other proteins by Ca(2+) . The interaction of Tert-butyl acrylate with these targets can potentially modulate their activities, leading to changes in the biochemical processes they are involved in .
Biochemical Pathways
The affected pathways and their downstream effects are dependent on the specific targets that Tert-butyl prop-2-enoate;styrene interacts with. For instance, the interaction with Calmodulin can potentially affect calcium signaling pathways . .
Pharmacokinetics
It’s known that tert-butyl acrylate is slightly soluble in water , which could impact its bioavailability
Result of Action
The molecular and cellular effects of Tert-butyl prop-2-enoate;styrene’s action are dependent on its interaction with its targets. For instance, the interaction with Calmodulin can potentially modulate the activities of a large number of enzymes, ion channels, aquaporins, and other proteins . This can lead to changes in various cellular processes, including signal transduction, ion transport, and water transport .
Action Environment
The action, efficacy, and stability of Tert-butyl prop-2-enoate;styrene can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution in the body and its interaction with its targets Furthermore, its stability can be affected by factors such as temperature and pH.
Safety and Hazards
Butyl acrylate is classified as a Class 2 hazardous substance with high explosion hazard . It is of low acute toxicity with an LD50 (rat) of 3143 mg/kg . Exposure can occur through inhalation, skin and/or eye contact absorption, and ingestion . Symptoms may be dependent on exposure route, with skin and eye contact manifesting in redness, pain, and sensitivity; inhalation resulting in burning sensations, cough, shortness of breath, and sore throat; and ingestion resulting in abdominal pain, nausea, vomiting, and diarrhea .
properties
IUPAC Name |
tert-butyl prop-2-enoate;styrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8.C7H12O2/c1-2-8-6-4-3-5-7-8;1-5-6(8)9-7(2,3)4/h2-7H,1H2;5H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOXLWGZJOJOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=C.C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
698393-99-6, 697765-49-4, 127972-36-5, 27812-47-1 | |
| Record name | 2-Propenoic acid, 1,1-dimethylethyl ester, polymer with ethenylbenzene, triblock | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698393-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 1,1-dimethylethyl ester, polymer with ethenylbenzene, diblock | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697765-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 1,1-dimethylethyl ester, polymer with ethenylbenzene, block | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127972-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 1,1-dimethylethyl ester, polymer with ethenylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27812-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl prop-2-enoate;styrene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



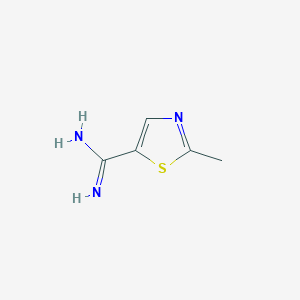

![3,3-Dibromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1648496.png)
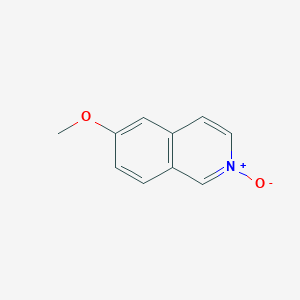
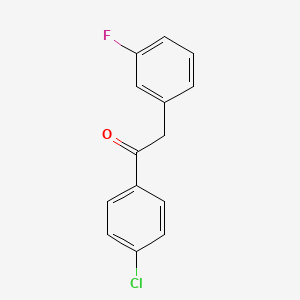
![8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1648501.png)
![1H-Pyrrolo[2,3-B]pyridine, 2-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B1648505.png)
